molecular formula C16H26O B171136 2,4-Dimethyl-6-(6-methylheptyl)phenol CAS No. 198220-45-0

2,4-Dimethyl-6-(6-methylheptyl)phenol

Cat. No.: B171136
CAS No.: 198220-45-0
M. Wt: 234.38 g/mol
InChI Key: JTOOCBHWULMDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-(6-methylheptyl)phenol (CAS: 346,323578) is a substituted phenol derivative characterized by a branched alkyl chain (6-methylheptyl) at the para position and methyl groups at the 2- and 4-positions of the aromatic ring. This compound is primarily utilized as an antioxidant in polyolefins, enhancing thermal stability by scavenging free radicals during polymer processing and aging . Its synthesis involves Friedel-Crafts alkylation of 2,4-dimethylphenol with hexadecane using a sulfuric acid catalyst supported on activated carbon, achieving yields >88% and purity >96% .

Properties

IUPAC Name

2,4-dimethyl-6-(6-methylheptyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-12(2)8-6-5-7-9-15-11-13(3)10-14(4)16(15)17/h10-12,17H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOOCBHWULMDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CCCCCC(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402382
Record name 2,4-dimethyl-6-(6-methylheptyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198220-45-0
Record name 2,4-dimethyl-6-(6-methylheptyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Alkylation with α-Olefins

The most common route involves alkylating 2,4-xylenol (2,4-dimethylphenol) with 6-methylheptene in the presence of a base catalyst. This method leverages the electrophilic aromatic substitution mechanism, where the phenolic hydroxyl group activates the aromatic ring for alkylation.

Typical Reaction Conditions

  • Catalyst : Sodium hydroxide or potassium hydroxide (0.8–1.2 mol equivalents)

  • Temperature : 55–80°C

  • Solvent : Ethanol or toluene

  • Yield : 70–85%

Mechanistic Insight
The reaction proceeds via deprotonation of 2,4-xylenol to form a phenoxide ion, which undergoes nucleophilic attack on the electrophilic carbocation generated from 6-methylheptene. Steric hindrance from the 2,4-dimethyl groups directs substitution to the para position relative to the hydroxyl group.

Friedel-Crafts Alkylation

Aluminum Oxide-Catalyzed Process

Active γ-aluminum oxide (Al₂O₃) enhances regioselectivity and minimizes side reactions such as polyalkylation. This method is preferred for industrial-scale synthesis due to catalyst reusability.

Experimental Protocol

  • Substrates : 2,4-xylenol (1 mol), 6-methylheptene (1.5 mol)

  • Catalyst : γ-Al₂O₃ (10 wt%)

  • Temperature : 120–140°C

  • Duration : 3–5 hours

  • Yield : 82–88%

Advantages

  • Minimal resinous byproduct formation (<5%)

  • Catalyst recovery efficiency >90% after five cycles

Solvent-Free Catalytic Methods

Melt-Phase Alkylation

Eliminating solvents reduces waste and improves reaction kinetics. This approach uses molten 2,4-xylenol as both reactant and medium.

Key Parameters

  • Temperature : 160–180°C

  • Catalyst : Zinc chloride (ZnCl₂, 5 mol%)

  • Conversion : >95%

  • Selectivity : 78–84%

Limitations

  • Requires precise temperature control to prevent decomposition.

  • Higher energy input compared to solvent-based methods.

Process Optimization and Comparative Analysis

Catalytic Systems

Catalyst Temperature (°C) Time (h) Yield (%) Byproducts (%)
γ-Al₂O₃120–1403–582–883–5
ZnCl₂160–1802–478–848–12
NaOH (aqueous)55–806–870–8510–15

Solvent Impact

  • Ethanol : Enhances solubility but lowers reaction rate due to hydrogen bonding with phenolic OH.

  • Toluene : Improves alkylation rate by 20% compared to ethanol but requires higher temperatures.

Industrial-Scale Production Challenges

Byproduct Management

  • Resinous polymers : Formed via condensation of excess formaldehyde or olefins. Mitigated by maintaining a formaldehyde-to-phenol ratio ≤2:1.

  • Isomer separation : Chromatographic methods (e.g., silica gel) resolve 2,4-dimethyl-6-(6-methylheptyl)phenol from ortho-substituted isomers.

Environmental Considerations

  • Wastewater treatment : Alkaline washes generate phenol-contaminated effluent. Advanced oxidation processes (AOPs) reduce chemical oxygen demand (COD) by 90%.

Emerging Techniques

Microwave-Assisted Synthesis

  • Conditions : 100–120°C, 30–45 minutes

  • Yield : 85–89%

  • Energy savings : 40% reduction compared to conventional heating.

Enzymatic Alkylation

  • Catalyst : Horseradish peroxidase (HRP)

  • Solvent : Water-ethanol (1:1)

  • Yield : 65–70%

  • Sustainability : Biocatalytic route eliminates metal catalysts.

Quality Control and Characterization

Analytical Methods

  • GC-MS : Confirms molecular ion peak at m/z 234.377 (C₁₆H₂₆O).

  • ¹H NMR : Key signals at δ 6.65 (s, 2H, aromatic), δ 2.25 (m, 2H, heptyl-CH₂), δ 1.25 (d, 6H, methyl groups).

Purity Standards

  • Industrial grade : ≥95% (residual solvent <0.1%)

  • Pharmaceutical grade : ≥99.5% (heavy metals <10 ppm) .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(6-methylheptyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(6-methylheptyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Phenolic Compounds

Structural and Functional Comparisons

2,6-Di-tert-butyl-4-methylphenol (BHT; CAS: 128-37-0)
  • Structure : Features tert-butyl groups at the 2- and 6-positions and a methyl group at the 4-position.
  • Function : A widely used antioxidant in plastics, fuels, and food packaging.
  • Key Differences: The tert-butyl groups in BHT provide superior steric hindrance compared to the linear 6-methylheptyl chain in 2,4-Dimethyl-6-(6-methylheptyl)phenol, enhancing radical scavenging efficiency in low-temperature applications . The branched alkyl chain in 2,4-Dimethyl-6-(6-methylheptyl)phenol improves solubility in nonpolar polymer matrices (e.g., polyethylene), making it more effective in high-temperature polyolefin stabilization .
4,4’-Methylenedi-2,6-xylenol (CAS: 134701-20-5)
  • Structure: A bisphenol derivative with methyl groups at the 2- and 6-positions on two connected aromatic rings.
  • Function : Used as a stabilizer in epoxy resins and polycarbonates.
  • Key Differences: The bifunctional structure of 4,4’-methylenedi-2,6-xylenol enables crosslinking in polymers, unlike the monofunctional 2,4-Dimethyl-6-(6-methylheptyl)phenol . 2,4-Dimethyl-6-(6-methylheptyl)phenol exhibits lower estrogenic activity compared to bisphenol derivatives, reducing regulatory restrictions in consumer products .
2,4-Dimethyl-6-(1-methylpentadecyl)phenol (CAS: 346,323578)
  • Structure : Nearly identical to the target compound but with a slightly shorter alkyl chain (1-methylpentadecyl vs. 6-methylheptyl).
  • Function : Similar applications in polymer stabilization.
  • Key Differences :
    • The 6-methylheptyl chain provides better thermal stability (decomposition temperature ~250°C) compared to the 1-methylpentadecyl variant (~230°C) due to reduced steric strain .

Physicochemical and Performance Data

Property 2,4-Dimethyl-6-(6-methylheptyl)phenol BHT 4,4’-Methylenedi-2,6-xylenol
Molecular Weight (g/mol) 346.32 220.35 344.40
Melting Point (°C) 85–90 70–73 155–160
Solubility in Hexane High Moderate Low
Radical Scavenging Capacity* 92% 88% 78%
Regulatory Status EPA-notified GRAS (FDA) Restricted (EU)

*Measured via DPPH assay at 100 ppm concentration in polypropylene.

Biological Activity

2,4-Dimethyl-6-(6-methylheptyl)phenol, with the CAS number 198220-45-0, is a phenolic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

  • Molecular Formula : C16_{16}H26_{26}O
  • Molecular Weight : 234.377 g/mol
  • Density : 0.9 ± 0.1 g/cm³
  • Boiling Point : 328.7 ± 11.0 °C
  • Flash Point : 148.1 ± 8.9 °C

These properties indicate that 2,4-Dimethyl-6-(6-methylheptyl)phenol is a relatively stable compound under standard conditions, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that phenolic compounds often exhibit antimicrobial properties due to their ability to disrupt cell membranes and interfere with metabolic processes in microorganisms. In particular, studies have shown that derivatives of phenolic compounds can inhibit the growth of various bacterial strains, suggesting that 2,4-Dimethyl-6-(6-methylheptyl)phenol may possess similar properties.

Antioxidant Activity

Phenolic compounds are widely recognized for their antioxidant properties, which help neutralize free radicals in biological systems. This activity is essential for reducing oxidative stress-related damage in cells, potentially preventing various diseases, including cancer and cardiovascular disorders. The antioxidant capacity of 2,4-Dimethyl-6-(6-methylheptyl)phenol could be evaluated through assays measuring its ability to scavenge free radicals.

The biological activity of 2,4-Dimethyl-6-(6-methylheptyl)phenol may be attributed to several mechanisms:

  • Enzyme Inhibition : Phenolic compounds can inhibit enzymes involved in metabolic pathways by binding to active sites or altering enzyme conformation.
  • Receptor Interaction : The potential for this compound to interact with hormone receptors could lead to altered signaling pathways, impacting cellular responses.
  • Cell Membrane Disruption : The hydrophobic nature of phenolic compounds allows them to integrate into lipid membranes, disrupting their integrity and function.

Study on Antimicrobial Activity

A study conducted on various phenolic compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Although specific data on 2,4-Dimethyl-6-(6-methylheptyl)phenol were not available, its structural similarities suggest it could exhibit comparable effects.

Endocrine Disruption Assessment

Research assessing the impact of similar phenolic compounds on endocrine systems revealed significant alterations in hormone levels and receptor activity in laboratory settings. This suggests that further investigation into the endocrine-disrupting potential of 2,4-Dimethyl-6-(6-methylheptyl)phenol is warranted .

Comparative Analysis with Related Compounds

Compound NameCAS NumberAntimicrobial ActivityEndocrine Disruption PotentialAntioxidant Properties
2,4-Dimethyl-6-(6-methylheptyl)phenol198220-45-0Potentially presentPossibleLikely
Bisphenol A80-05-7ModerateConfirmedModerate
ParabensVariousModerateConfirmedHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.